molecular formula C11H16N2S B11961177 3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea CAS No. 24053-70-1

3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea

Cat. No.: B11961177
CAS No.: 24053-70-1
M. Wt: 208.33 g/mol
InChI Key: VHCHCRBADVQVIM-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,6-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea typically involves the reaction of 2,6-dimethylaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The reaction proceeds as follows:

2,6-Dimethylaniline+Dimethylthiocarbamoyl chlorideThis compound\text{2,6-Dimethylaniline} + \text{Dimethylthiocarbamoyl chloride} \rightarrow \text{this compound} 2,6-Dimethylaniline+Dimethylthiocarbamoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dimethylphenyl)-1,1-dimethylurea: Similar structure but with an oxygen atom instead of sulfur.

    2,6-Dimethylphenyl isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.

    2,6-Dimethylphenyl isocyanide: Contains an isocyanide group.

Uniqueness

3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can participate in specific interactions that are not possible with oxygen or nitrogen analogs, making it a valuable compound in various applications.

Properties

CAS No.

24053-70-1

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-1,1-dimethylthiourea

InChI

InChI=1S/C11H16N2S/c1-8-6-5-7-9(2)10(8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)

InChI Key

VHCHCRBADVQVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N(C)C

Origin of Product

United States

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